Nalfurafine is a synthetic morphinan derivative classified as a selective kappa opioid receptor (KOR) agonist. [] It is the first clinically used compound with high selectivity for the KOR. [] It is unique among KOR agonists in that it does not produce the psychotomimetic effects, such as dysphoria, that are common with other KOR agonists like U-50,488H or salvinorin A. [] Nalfurafine is recognized for its potent antipruritic activity, attributed to its action on central KORs. [] This characteristic has made it a focus of scientific research, particularly in its potential applications for various medical conditions.
Nalfurafine is derived from the structural framework of morphinan derivatives, specifically featuring a 4,5-epoxymorphinan structure. This compound is synthesized through a series of chemical reactions involving starting materials such as naltrexone and its derivatives . The synthesis process involves multiple stereoselective steps to ensure the correct configuration of the final product.
Nalfurafine is classified under the following categories:
The synthesis of Nalfurafine involves several key steps:
The synthesis process has been characterized by various analytical techniques including:
Nalfurafine has a complex molecular structure characterized by:
The structural elucidation of Nalfurafine has been supported by various spectroscopic methods:
Nalfurafine's chemical behavior can be characterized by its interactions with biological systems, particularly its binding to kappa opioid receptors. Key reactions include:
The pharmacokinetic profile of Nalfurafine has been studied extensively, showing rapid absorption and a half-life suitable for clinical applications. Its metabolic pathways involve cytochrome P450 enzymes, which play a crucial role in determining its efficacy and safety profile.
Nalfurafine acts primarily as an agonist at kappa opioid receptors, leading to various physiological effects:
Studies have shown that Nalfurafine's activation leads to significant analgesic effects without the typical side effects associated with mu-opioid receptor agonists, such as respiratory depression or addiction potential .
Nalfurafine has several scientific uses:
Nalfurafine hydrochloride (chemical name: (2E)-N-[(5α,6β)-17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6-yl]-3-(3-furyl)-N-methylacrylamide) is a semi-synthetic 4,5-epoxymorphinan derivative synthesized from the opioid antagonist naltrexone. Its molecular formula is C₂₈H₃₂N₂O₅, with a molar mass of 476.57 g/mol [5] [7]. The structure integrates three critical domains:
Synthesis begins with naltrexone, involving:
Table 1: Key Structural Elements of Nalfurafine
Structural Domain | Chemical Group | Functional Role |
---|---|---|
Site A (Position 3) | Phenolic 3-OH | Hydrogen bonding with KOR residues; potency enhancement |
Site B (Position 6) | 6β-N-Methyl-trans-3-(3-furyl)acrylamide | Receptor activation and biased signaling |
Site C (Position 17) | N-Cyclopropylmethyl | Subtype selectivity and binding kinetics |
Nalfurafine is a potent full agonist at KOR (EC₅₀ = 0.025–0.097 nM in [³⁵S]GTPγS assays) with moderate selectivity over μ-opioid receptors (MOR) (KOR/MOR = 13–69×) and negligible δ-opioid receptor (DOR) activity [3] [7]. Its binding mechanism involves:
Nalfurafine exhibits G protein-biased agonism, preferentially activating Gαᵢ-mediated pathways (cAMP inhibition, ERK phosphorylation) over β-arrestin recruitment. This bias is more pronounced at human KOR (250× bias) than rodent KOR (20×) due to differential p38 MAPK activation kinetics [10]. Crystal structures (PDB: 8F7U) reveal that nalfurafine stabilizes a KOR conformation with outward TM6 displacement, facilitating G protein coupling [2].
Table 2: Binding Affinity and Functional Selectivity of Nalfurafine
Receptor | Kᵢ (nM) | EC₅₀ (nM) | Efficacy (% Emax) | Source |
---|---|---|---|---|
KOR | 0.075–3.5 | 0.025–0.097 | 81–100% | [3] [7] |
MOR | 0.43–53 | 3.11–214.9 | 48–74% | [3] [7] |
DOR | 51–1200 | 24.2–334.5 | 129–135% | [3] [7] |
Nalfurafine demonstrates favorable pharmacokinetic properties:
Physicochemical predictions (ACD Percepta software) confirm compliance with Lipinski’s rule of five and CNS drug-like properties [1].
Table 3: Predicted vs. Experimental Pharmacokinetic Parameters
Parameter | Predicted Value | Experimental Value |
---|---|---|
cLogP | 2.8 | 2.5–3.0 |
LogD₇.₄ | 1.8–3.1 | 2.1 |
TPSA | 96 Ų | 83.6 Ų |
BBB Permeability | Moderate | Confirmed (CNS effects) |
Nalfurafine’s structure and signaling profile distinguish it from classical KOR agonists:
Functionally, nalfurafine’s G protein bias (bias factor ΔΔlog(τ/Kₐ) = 1.2) contrasts with U50488’s balanced agonism (ΔΔlog(τ/Kₐ) = 0) [10]. Despite lower KOR selectivity than asimadoline, nalfurafine’s CNS penetration and biased signaling enable clinical antipruritic effects without dysphoria [4] [5].
Table 4: Functional Comparison of KOR Agonists
Agonist | KOR EC₅₀ (nM) | Gαᵢ Activation (Emax) | β-Arrestin Recruitment (Emax) | Bias Factor (vs. U50488) |
---|---|---|---|---|
Nalfurafine | 0.025–0.097 | 100% | 40–60% | +1.2 |
U50488 | 5–16 | 100% | 100% | 0 |
Asimadoline | 0.3–1.0 | 90% | 75% | +0.8 |
42B | 25.56 | 91% | 85% | +0.3 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0